Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 129912-00-1
Cat. No.: VC8066526
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate - 129912-00-1](/images/structure/VC8066526.png)
Specification
CAS No. | 129912-00-1 |
---|---|
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C12H14N2O2/c1-3-9-5-6-14-8-10(12(15)16-4-2)13-11(14)7-9/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | CPRFHRKJGCYBBF-UHFFFAOYSA-N |
SMILES | CCC1=CC2=NC(=CN2C=C1)C(=O)OCC |
Canonical SMILES | CCC1=CC2=NC(=CN2C=C1)C(=O)OCC |
Introduction
Chemical Structure and Properties
Core Structure
The compound comprises a fused imidazo[1,2-a]pyridine system, where the imidazole ring is fused to the pyridine at positions 1 and 2. Substituents include:
-
Position 2: Ethyl ester group (COOEt)
-
Position 7: Ethyl group (C₂H₅)
This substitution pattern influences electronic properties, solubility, and biological interactions .
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₄N₂O₂ | |
Molecular weight | 218.25 g/mol | |
Density | 1.17 ± 0.1 g/cm³ (predicted) | |
Melting point | Not reported | |
Solubility | >30.6 μg/mL (pH 7.4 buffer) |
Synthetic Routes
Key Methods
Two primary synthetic strategies are documented:
Cycloisomerization of N-Propargylpyridiniums
-
Reaction: NaOH-promoted cyclization under aqueous, metal-free conditions.
-
Advantages: High yields, ambient temperature, minimal byproducts.
Patent-Specified Multistep Process
-
Step 1: React (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate in a molar ratio of 1:5, using sodium ethoxide (5–7 equivalents) at 5–10°C for 6–8 hours.
-
Step 2: Treat the crude oil phase with ethanol and potassium carbonate (10–20% w/w) under reflux for 30–40 minutes, followed by acid workup (pH 4.5–5.0) .
Pharmacological Activity
Mechanistic Insights
-
Target inhibition: Analogous compounds inhibit DNA gyrase in bacteria and kinases in cancer cells.
-
Metabolic stability: Human hepatocyte metabolism studies show rapid degradation (0.19% remaining after 2 hours at 1 μM) .
Comparative Analysis with Structural Analogues
Physical and Chemical Stability
Key Data
Parameter | Value | Conditions | Source |
---|---|---|---|
Plasma protein binding | 99.89% (human), 99.64% (mouse) | In vitro | |
CYP3A4 inhibition | 52.2% at 10 μM | Human liver microsomes | |
hERG channel inhibition | IC₅₀ > 10 μM | In vitro |
Applications in Medicinal Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume